HIF-Hydroxylase Modulator

Description

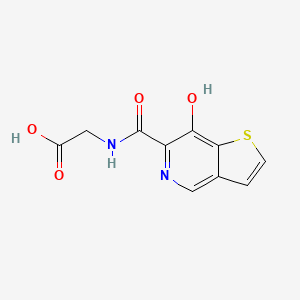

Structure

2D Structure

3D Structure

Properties

CAS No. |

909010-67-9 |

|---|---|

Molecular Formula |

C10H8N2O4S |

Molecular Weight |

252.24 |

IUPAC Name |

2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14) |

InChI Key |

RTXOTJCGMJWXSO-UHFFFAOYSA-N |

SMILES |

C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HIF-hydroxylase modulator |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hif Hydroxylase Modulators

Direct Enzymatic Inhibition of Prolyl Hydroxylase Domain (PHD) Isoforms

The primary mechanism of action of HIF-hydroxylase modulators is the direct inhibition of prolyl hydroxylase domain (PHD) enzymes. nih.govrsc.org These enzymes, also known as HIF prolyl hydroxylases, are the key oxygen sensors within cells. nih.govdovepress.com There are three main isoforms of PHDs in humans: PHD1, PHD2, and PHD3. koreamed.orgembopress.org While they share structural homology, particularly in their catalytic domains, they exhibit differences in tissue distribution and regulatory functions. koreamed.orgjneurosci.org HIF-hydroxylase modulators are designed to potently inhibit the catalytic activity of these PHD isoforms. nih.govrsc.org

Competitive Inhibition with 2-Oxoglutarate (2-OG)

HIF-hydroxylase modulators function as competitive inhibitors of the PHD enzymes with respect to their co-substrate, 2-oxoglutarate (2-OG). koreamed.orgnih.gov The catalytic reaction of PHDs involves the hydroxylation of specific proline residues on HIF-α, a process that requires molecular oxygen, 2-OG, and iron (Fe2+) as a co-factor. embopress.orgembopress.org The modulators, often possessing a structural scaffold that mimics 2-OG, bind to the active site of the PHD enzyme. nih.govacs.org This binding action directly competes with the natural co-substrate 2-OG, thereby preventing it from participating in the hydroxylation reaction. koreamed.orgnih.gov Compounds like pyridine (B92270) 2,4-dicarboxylate and pyridine 2,5-dicarboxylate are examples of molecules that interact with the 2-oxoglutarate binding site and inhibit PHD activity. koreamed.org

Interactions with Catalytic Iron and Co-factors

The catalytic activity of PHD enzymes is critically dependent on the presence of a ferrous iron (Fe2+) ion at their active site, which is essential for activating molecular oxygen. embopress.orgaacrjournals.org HIF-hydroxylase modulators can also interfere with this vital co-factor. koreamed.org Some inhibitors possess metal-chelating properties, which may disrupt the iron's function within the enzyme's catalytic center. nih.govmdpi.com Additionally, the binding of these modulators to the active site can directly influence the coordination environment of the catalytic iron, further impeding the enzyme's function. nih.govkoreamed.org Ascorbate (B8700270) also plays a role as a co-factor, required to maintain the iron in its reduced Fe2+ state. embopress.orgaacrjournals.org By blocking the active site, the modulators effectively prevent the necessary interaction between the enzyme, its co-substrates, and co-factors. nih.govnih.gov

Modulation of HIF-Alpha Subunit Stability and Accumulation

Under normal oxygen conditions (normoxia), the PHD enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of the HIF-α subunit. nih.govnih.gov This hydroxylation event acts as a recognition signal for the von Hippel-Lindau (pVHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.commdpi.com The binding of pVHL to the hydroxylated HIF-α leads to its ubiquitination and subsequent rapid degradation by the proteasome. embopress.orgaacrjournals.org

By inhibiting the PHD enzymes, HIF-hydroxylase modulators prevent this initial hydroxylation step. nih.govmdpi.com In the absence of prolyl hydroxylation, the HIF-α subunit is no longer recognized by the pVHL complex and evades proteasomal degradation. embopress.orgmdpi.com This leads to the stabilization and accumulation of HIF-α protein within the cytoplasm, even under normoxic conditions. mdpi.commdpi.com

Regulation of HIF-Alpha Nuclear Translocation and Dimerization with HIF-Beta

The accumulation of the stabilized HIF-α subunit in the cytoplasm is a critical step that precedes its activation as a transcription factor. mdpi.comelsevier.es Once stabilized, the HIF-α subunit translocates from the cytoplasm into the nucleus. mdpi.comcellsignal.com Inside the nucleus, it forms a heterodimer with the constitutively expressed HIF-β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). embopress.orgmdpi.com This dimerization is essential for the formation of a functional HIF transcription factor complex. jci.org The basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domains present in both HIF-α and HIF-β are crucial for this heterodimerization process. mdpi.comjci.org

Activation of Downstream Hypoxia-Responsive Element (HRE)-Mediated Gene Expression

The functional HIF-α/HIF-β heterodimer acts as a potent transcription factor. embopress.org This complex binds to specific DNA sequences known as hypoxia-responsive elements (HREs), which are located in the regulatory regions of numerous target genes. nih.govcellsignal.com The core consensus sequence of an HRE is typically 5'-(A/G)CGTG-3'. cjnmcpu.com Upon binding to HREs, the HIF complex recruits transcriptional co-activators, such as p300/CBP, to initiate the transcription of downstream genes. dovepress.comnih.govcellsignal.com

These HIF target genes are involved in a wide array of physiological responses to hypoxia, including erythropoiesis (e.g., erythropoietin or EPO), angiogenesis (e.g., vascular endothelial growth factor or VEGF), and iron metabolism (e.g., transferrin and its receptor). nih.govcjnmcpu.comnih.gov The activation of these genes ultimately leads to the therapeutic effects observed with HIF-hydroxylase modulators. wikipedia.org

Isoform-Specific Modulation: Differential Effects on HIF-1α and HIF-2α Pathways

There are two major HIF-α isoforms, HIF-1α and HIF-2α, which, despite being closely related, exhibit distinct tissue expression patterns and regulate different sets of target genes. nih.govmdpi.com HIF-1α is ubiquitously expressed and responds rapidly to hypoxia, while HIF-2α expression is more restricted to specific cell types like endothelial cells and hepatocytes. nih.govmdpi.commdpi.com

The three PHD isoforms (PHD1, PHD2, and PHD3) also display some level of preference for the different HIF-α isoforms. For instance, PHD2 is considered the primary regulator of HIF-1α levels in many cell types, while PHD3 may show a greater affinity for HIF-2α. mdpi.comembopress.org The differential regulation of HIF-α isoforms is also influenced by two distinct prolyl hydroxylation sites within their oxygen-dependent degradation domains (the N-terminal ODD [NODD] and C-terminal ODD [CODD]). nih.govdovepress.com Some HIF-hydroxylase inhibitors may exhibit differential effects on the hydroxylation of these specific sites, potentially leading to a degree of isoform-selective HIF activation. nih.govdovepress.com This isoform-specific modulation is an area of active research, as it could allow for more targeted therapeutic interventions. mdpi.com For example, HIF-2α has been shown to be the dominant regulator of EPO expression. nih.govhaaselab.org

Discovery and Design Strategies for Hif Hydroxylase Modulators

Historical Evolution of Modulator Identification

The journey to identify HIF-hydroxylase modulators began with the elucidation of the HIF signaling pathway. The discovery that HIF-1α is ubiquitinated and degraded in the presence of sufficient oxygen was a pivotal moment. nih.gov This process is mediated by the von Hippel-Lindau (VHL) protein, which possesses E3 ubiquitin ligase activity. nih.gov The identification of HIF-1 in 1992 and the subsequent cloning of its gene in 1995 paved the way for understanding its regulation. nih.govfrontiersin.org A significant breakthrough occurred in 2001 with the discovery of the prolyl hydroxylase domain enzymes (PHDs) that hydroxylate HIF-α, marking it for degradation. nih.govfrontiersin.org

Early investigations into compounds that could influence this pathway revealed that certain small molecules could induce the accumulation of HIF-α protein even under normal oxygen conditions. nih.gov These included salts of cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺), which act as antagonists to the essential iron (Fe²⁺) cofactor of the hydroxylases. nih.gov Iron chelators such as deferoxamine (B1203445) mesylate, 3,4-dihydroxybenzoic acid, and 1,10-phenanthroline (B135089) were also found to inhibit the enzymes. nih.gov

The first rationally designed inhibitors were analogs of 2-oxoglutarate (2-OG), a co-substrate for the hydroxylation reaction. nih.gov N-oxalylglycine (NOG) was the first reported 2-OG mimetic, and its cell-permeable precursor, dimethyloxalylglycine (DMOG), has been widely used as a research tool. nih.govfrontiersin.org These early discoveries laid the foundation for the development of more sophisticated and specific HIF-hydroxylase modulators.

Rational Design Approaches

The development of potent and selective HIF-hydroxylase modulators has been significantly advanced through rational drug design strategies. These approaches leverage the structural and chemical information of the target enzyme and its ligands to design new inhibitors.

Structure-Based Drug Design (SBDD) has been a cornerstone in the development of HIF-hydroxylase inhibitors, offering a time and cost-efficient strategy. semanticscholar.org This approach relies on the three-dimensional structure of the target protein, primarily PHD2, which is considered the key oxygen sensor in humans. frontiersin.orgsemanticscholar.org The availability of high-resolution crystal structures of PHD2 has provided a molecular basis for designing inhibitors that can fit into the active site. semanticscholar.org

The SBDD process typically involves:

Identifying the active site of the target enzyme.

Designing molecules that can bind to this site with high affinity and specificity.

Utilizing computational methods like molecular docking and molecular dynamics to predict the binding modes of potential inhibitors. patsnap.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or not well-defined. usm.my This method utilizes information from a set of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The process of LBDD involves:

Compiling a set of molecules with known biological activities against the target.

Generating a pharmacophore hypothesis based on the common features of the active molecules.

Using the pharmacophore model to screen virtual libraries of compounds to identify new potential inhibitors. researchgate.net

For HIF-hydroxylase modulators, LBDD can be used to identify novel chemical scaffolds that mimic the key interactions of known inhibitors, even without direct knowledge of the enzyme's binding pocket. researchgate.net

High-Throughput Screening (HTS) in Modulator Discovery

High-Throughput Screening (HTS) is a powerful method for discovering novel HIF-hydroxylase modulators by testing large libraries of compounds for their ability to inhibit the enzyme or activate the HIF pathway. beckman.es HTS assays are typically automated and can screen thousands of compounds per day. beckman.es

Several HTS approaches have been developed for HIF-hydroxylase modulators:

Cell-based reporter assays: These are widely used and often involve a reporter gene, such as luciferase, linked to a hypoxia-responsive element (HRE) or the oxygen-dependent degradation (ODD) domain of HIF-1α. nih.govnih.gov An increase in the reporter signal indicates stabilization of HIF-α.

Biochemical assays: These directly measure the activity of the PHD enzyme, for example, by monitoring the consumption of 2-oxoglutarate or the formation of the hydroxylated product. semanticscholar.org

One HTS campaign screened over 85,000 compounds using a cell-based assay and identified over 160 confirmed hits. mdpi.comnih.gov However, a challenge with HTS is the potential for identifying non-specific inhibitors, such as metal chelators. semanticscholar.orgmdpi.com Therefore, hits from HTS campaigns require further validation through secondary screening and structure-activity relationship studies. beckman.es

Structure-Activity Relationship (SAR) Studies of Modulator Classes

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds identified through screening or design. SAR involves systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. patsnap.com

Many of the most potent and clinically advanced HIF-hydroxylase inhibitors are 2-oxoglutarate mimetics that contain a carboxylate group. This carboxylate is critical for binding as it typically forms key interactions with residues in the active site of the PHD enzyme, such as tyrosine and arginine residues, that normally bind to the C-5 carboxylate of 2-OG. usm.myacs.org

Clinically used PHD inhibitors like Roxadustat (B1679584), Daprodustat, and Vadadustat all feature a carboxylate group that is predicted to interact with key residues in the PHD active site. acs.org SAR studies on these scaffolds have focused on modifying other parts of the molecule to enhance potency and selectivity. For example, modifications to the core scaffold of Desidustat have led to the development of potent inhibitors with high selectivity for other related enzymes. acs.org While the carboxylate group is important for activity, its presence can sometimes reduce cell permeability, leading to the development of ester prodrugs or the exploration of bioisosteres to replace the carboxylate group. researchgate.net

Heterocyclic Scaffolds and Novel Templates

The development of small molecule inhibitors for Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs) has heavily relied on the exploration of diverse heterocyclic scaffolds. These structures serve as a foundational template for designing compounds that can effectively bind to the active site of the PHD enzymes. A common pharmacophore model for many PHD inhibitors includes three key structural features: a bidentate coordination group that chelates the catalytic Fe(II) ion, a group that mimics the 2-oxoglutarate (2-OG) co-substrate (often a glycinamide (B1583983) or an isostere), and a heterocyclic scaffold that occupies the rest of the active site to provide additional interactions and selectivity. researchgate.net

Early and ongoing research has led to the discovery of numerous inhibitors built around heterocyclic cores. For instance, the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide scaffold has proven to be a fruitful template. nih.gov Optimization of this series led to the identification of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), a potent, orally bioavailable pan-inhibitor of PHD1-3 that advanced to clinical trials. nih.gov This compound features both pyrimidine (B1678525) and pyridazine (B1198779) heterocycles. Another prominent scaffold is based on quinoline (B57606) glycinamide, exemplified by IOX2, which is a potent inhibitor of PHD2 with a half-maximal inhibitory concentration (IC50) of 22 nM. researchgate.net

Larger heterocyclic inhibitors, such as FG-2216, have been shown to stabilize the PHD enzyme in a "closed" conformational state, which prevents the binding of the HIF-α substrate. nih.gov The design of these molecules leverages various heterocyclic systems to achieve high potency and desirable pharmacological properties. google.com Several clinically advanced PHD inhibitors utilize distinct heterocyclic cores, demonstrating the versatility of this approach in drug design. acs.org

Table 1: Examples of HIF-Hydroxylase Modulators with Heterocyclic Scaffolds This table is interactive. You can sort and filter the data.

| Compound Name | Heterocyclic Scaffold(s) | Target/Activity |

|---|---|---|

| MK-8617 | Pyrimidine, Pyridazine | Pan-PHD inhibitor (PHD1-3). nih.gov |

| IOX2 | Quinoline | Potent PHD2 inhibitor (IC50 = 22 nM). researchgate.net |

| FG-2216 | Isoquinoline (derivative) | Stabilizes closed PHD conformation. nih.gov |

| Roxadustat | Isoquinoline | Clinically used PHD inhibitor. acs.org |

| Daprodustat | Pyridine (B92270) | Clinically used PHD inhibitor. acs.org |

| Vadadustat | Pyridine | Clinically used PHD inhibitor. acs.org |

| Desidustat | Pyridine | Clinically used PHD inhibitor. acs.org |

| Enarodustat | Pyridine | Clinically used PHD inhibitor. acs.org |

Preclinical Investigations and Mechanistic Applications of Hif Hydroxylase Modulators in Disease Models

Research in Anemia and Erythropoiesis Regulation Models

The foundational application of HIF-hydroxylase modulators is in the stimulation of red blood cell production, or erythropoiesis. Preclinical studies have extensively modeled their effects in anemia, demonstrating a coordinated physiological response that mimics the body's natural adaptation to high altitude.

The primary mechanism by which HIF-hydroxylase modulators stimulate erythropoiesis is through the induction of endogenous erythropoietin (EPO). nih.gov The HIF-2α isoform is considered the principal regulator of EPO transcription. nih.govnih.gov

In preclinical models, the inhibition of PHDs leads to the stabilization of HIF-2α in EPO-producing cells, primarily in the kidney and to a lesser extent, the liver. nih.govnih.gov The stabilized HIF-2α subunit dimerizes with the constitutively expressed HIF-β subunit. nih.gov This HIF-2 heterodimer then binds to hypoxia-responsive elements (HREs) in the 3' region of the EPO gene, initiating its transcription. nih.govnih.gov

This process results in a dose-dependent increase in circulating EPO levels, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell mass. nih.gov Studies in various animal models have validated this mechanism. For instance, administration of the HIF-PHI FG-2216 in healthy male subjects and rhesus macaques led to significant, dose-dependent increases in serum EPO levels. ashpublications.orgmedchemexpress.cn In mice, different PHIs have demonstrated the ability to induce Epo expression at levels ranging from 5.6- to 207-fold above control animals. nih.govmedchemexpress.cn This approach differs from traditional erythropoiesis-stimulating agent (ESA) therapy by inducing EPO production within a more physiological range rather than introducing supraphysiologic doses. nih.gov

Effective erythropoiesis is critically dependent on a sufficient supply of iron for hemoglobin synthesis. Preclinical research has shown that HIF-hydroxylase modulators beneficially regulate iron metabolism, ensuring its availability for red blood cell production. researchgate.netnih.gov This is a key advantage, as it addresses multiple facets of anemia simultaneously. nih.gov

The stabilization of HIF, particularly HIF-2, orchestrates a multi-pronged approach to enhance iron availability:

Suppression of Hepcidin (B1576463): HIF activation indirectly suppresses the expression of hepcidin, the main hormone that inhibits iron absorption and mobilization. nih.gov Lower hepcidin levels prevent the degradation of ferroportin, the primary iron export protein. nih.gov

Increased Iron Absorption: HIF-2 directly upregulates the transcription of genes essential for dietary iron uptake in the duodenum, including divalent metal transporter 1 (DMT1) and duodenal cytochrome b (DCYTB). nih.govnih.gov

Enhanced Iron Mobilization: With increased ferroportin on the surface of cells, iron is more efficiently released from enterocytes (after absorption) and from the body's main storage sites—hepatocytes and reticuloendothelial macrophages—into the bloodstream. nih.govnih.gov

This coordinated response ensures that as EPO stimulates the production of new red blood cells, the necessary iron is mobilized and made available to the bone marrow. nih.gov

Table 1: Effects of HIF Stabilization on Key Iron Metabolism Regulators in Preclinical Models

| Protein/Hormone | Gene | Function | Effect of HIF-PHI | Reference |

| Hepcidin | HAMP | Negative regulator of iron entry into circulation | Decreased expression | nih.gov |

| Ferroportin | SLC40A1 | Exports iron from cells into circulation | Increased cell surface presence | nih.gov |

| DMT1 | SLC11A2 | Transports dietary iron into enterocytes | Increased expression | nih.gov |

| DCYTB | CYBRD1 | Reduces dietary Fe³⁺ to Fe²⁺ for absorption | Increased expression | nih.gov |

| Transferrin | TF | Transports iron in the blood | Increased expression | nih.gov |

Research in Ischemia-Reperfusion Injury Models

The ability of HIF-hydroxylase modulators to activate a broad adaptive response to hypoxia has led to investigations into their protective potential against ischemia-reperfusion (I/R) injury. nih.gov I/R injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage. Preclinical studies suggest that pharmacologically activating the HIF pathway before or shortly after an ischemic event can precondition tissues to better withstand the injury. ahajournals.org

In preclinical models of myocardial I/R injury, HIF-hydroxylase modulators have demonstrated significant cardioprotective effects. nih.gov The stabilization of HIF-1 is considered a central mechanism in this protection. ahajournals.orgnih.gov

Studies utilizing genetic silencing of PHD isoforms (e.g., PHD1 or PHD2) or pharmacological inhibitors have shown that normoxic preservation of HIF-1α can precondition the heart against ischemic stress. ahajournals.orgmdpi.com In rodent models of myocardial infarction, treatment with PHD inhibitors resulted in:

Reduced infarct size. mdpi.com

Improved left ventricular function and cardiac remodeling. cbsmd.cnnih.gov

Increased capillary density and vascularity in the ischemic tissue. nih.gov

The protective mechanisms are attributed to the HIF-1-mediated upregulation of genes involved in angiogenesis (e.g., VEGF), anaerobic metabolism, and cell survival. ahajournals.orgsciltp.com For example, a study using a PHD inhibitor, GSK360A, showed it could protect the ischemic heart following myocardial infarction by increasing HIF-1α signaling. mdpi.com

Table 2: Findings from Preclinical Myocardial Ischemia Studies

| Model | Compound/Method | Key Findings | Reference |

| Mouse Myocardial Infarction | PHD1 Knockout | Increased HIF-1α stabilization, increased angiogenesis, reduced cardiac injury. | mdpi.com |

| Mouse LAD Ligation | PHD2 Inhibition (shRNA) | Preserved heart function (improved ejection fraction). | cbsmd.cn |

| Rat Myocardial Infarction | Chronic PHD Inhibition | Improved ventricular performance and vascularity. | nih.gov |

| Mouse Cardiac I/R | PHD2 Silencing (siRNA) | Normoxic HIF-1 preservation attenuated cardiac I/R injury. | ahajournals.org |

The kidney is highly susceptible to ischemic injury, a major cause of acute kidney injury (AKI). nih.gov Preclinical studies have provided compelling evidence that activating the HIF pathway can offer substantial protection. nih.govnih.gov

In mouse models of renal I/R injury, the administration of HIF-hydroxylase modulators such as L-mimosine, dimethyloxalylglycine, and GSK1002083A prior to the ischemic event significantly ameliorated kidney damage. nih.govnih.govresearchgate.net These studies demonstrated that pre-ischemic PHD inhibition led to:

Preservation of renal function, as indicated by lower blood urea (B33335) nitrogen (BUN) levels. nih.gov

Reduced histological damage to renal tubules. nih.gov

Amelioration of long-term consequences such as fibrosis and inflammation. nih.gov

Research indicates that both HIF-1 and HIF-2 are protective in renal IRI and that endogenous HIF activation during ischemia is submaximal, suggesting a therapeutic window for pharmacological enhancement. nih.gov More recent studies suggest that HIF-PHI treatment may also facilitate renal tubule regeneration by promoting the proliferation and reprogramming of renal proximal tubular cells. researchgate.net

The potential neuroprotective effects of HIF-hydroxylase modulators have been investigated in rodent models of ischemic stroke. researchgate.net Pre-ischemic stabilization of HIF has been shown to protect against brain damage. nih.govox.ac.uk

In models of transient focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in mice, pretreatment with PHD inhibitors like IOX3, GSK360A, and FG2216 resulted in improved outcomes. nih.govox.ac.uk The key findings from this research include:

A significant reduction in cerebral infarct volume. nih.govox.ac.uk

Improved neurological scores and behavioral outcomes. nih.gov

Preservation of blood-brain barrier (BBB) integrity. ox.ac.uk

The neuroprotective effects are believed to be mediated, at least in part, by the HIF-dependent upregulation of target genes like EPO, which is known to have protective effects on neuronal cells. nih.govox.ac.uk The timing of administration appears crucial, as studies have shown that pre-ischemic treatment is protective, whereas immediate application after the ischemic event may not be as effective. ox.ac.uk

Table 3: Preclinical Research in Cerebral Ischemia Models

| Model | Compound | Key Outcomes | Proposed Mechanism | Reference |

| Mouse MCAO | IOX3 | Reduced infarct volume, better neuroscores, decreased BBB disruption. | HIF-1α upregulation, BBB protection. | ox.ac.uk |

| Rodent Focal Cerebral Ischemia | GSK360A, FG2216 | Decreased infarct volume, improved behavior. | Elevated expression of EPO. | nih.gov |

Research in Inflammatory and Immune Response Models

The hypoxia-inducible factor (HIF) pathway is intricately linked with the inflammatory and immune response. nih.gov Myeloid cells, in particular, are key players in environments with low oxygen (hypoxia), such as sites of infection, inflammation, and tissue injury. nih.gov HIFs are principal regulators of adaptation to these hypoxic conditions. nih.gov The stabilization of HIF-α subunits, which is achieved by inhibiting prolyl hydroxylase domain (PHD) enzymes, has been shown to modulate the function of both innate and adaptive immune cells. nih.govnih.gov This modulation can result in both beneficial and adverse effects, depending on the specific inflammatory context. For instance, while HIF-dependent effects in myeloid cells are crucial for resolving localized bacterial invasion, HIF-1α can play a detrimental role in sepsis. dovepress.com

HIF-hydroxylase modulators exert significant control over the production of cytokines and chemokines, key signaling molecules in the immune system. The stabilization of HIF-1α and HIF-2α can directly influence the gene expression of these inflammatory mediators. nih.govmdpi.com In human primary macrophages, hypoxic conditions activate the expression of numerous pro-inflammatory cytokine and chemokine genes, with studies indicating that both HIF-1α and HIF-2α are important for this response. nih.gov

In preclinical sepsis models, however, macrophage-specific deletion of HIF-1α proved to be protective against mortality induced by lipopolysaccharides, an effect attributed to a reduction in proinflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). dovepress.com Conversely, other studies have demonstrated that HIF-1α can directly regulate the production of these same cytokines in other contexts, such as in rheumatoid arthritis synovial fibroblasts. mdpi.com HIF-2α has also been identified as a distinct transcriptional regulator of TNF-α, IL-1β, IL-6, and IL-12 in macrophages under hypoxic conditions. mdpi.com Furthermore, epithelial cells with HIF-1 gain-of-function have been shown to exhibit elevated secretion of proinflammatory chemokines and cytokines through the engagement of the NF-κB pathway. nih.gov

Table 1: Effects of HIF Stabilization on Cytokine and Chemokine Production in Preclinical Models

| Cell Type / Model | HIF Isoform | Effect on Cytokine/Chemokine Production | Reference |

|---|---|---|---|

| Macrophages (Sepsis Model) | HIF-1α | Deletion reduces IL-1β, IL-6, TNF-α | dovepress.com |

| Primary Macrophages (Hypoxia) | HIF-1α & HIF-2α | Increased expression of IL-1β, CXCL8, VEGF | nih.gov |

| Macrophages (Hypoxia) | HIF-2α | Transcriptional regulator of TNF-α, IL-1β, IL-6, IL-12 | mdpi.com |

| Epithelial Cells | HIF-1α | Increased proinflammatory chemokines and cytokines (via NF-κB) | nih.gov |

The modulation of HIF hydroxylases has profound effects on the function and regulation of various immune cell populations.

Myeloid Cells (Neutrophils and Macrophages): HIF-1α is indispensable for the function of myeloid cells in inflamed tissues. dovepress.com It enhances the adhesion and migration of these cells through the transcription of β2-integrin. dovepress.com Furthermore, HIF-1α stabilization is crucial for anaerobic ATP generation, which supports myeloid cell survival, aggregation, and invasion in hypoxic inflammatory environments. nih.govdovepress.com It also stimulates the bactericidal capabilities of the innate immune response by promoting effectors like TNF-α and inducible nitric oxide synthase. dovepress.com

T Cells: The HIF pathway plays a critical role in regulating the development, survival, and differentiation of T cells. mdpi.comfrontiersin.org Activation of HIF-1 promotes a metabolic reprogramming toward glycolysis, which enhances the function of effector T cells. mdpi.com In preclinical models of gut inflammation, T cell-specific HIF-1α knockout mice experienced more severe inflammation, suggesting that HIF-1α is important for favoring the differentiation of regulatory T cells (Tregs) over inflammatory TH1 and TH17 cells. frontiersin.org

B Cells: The role of HIF in B cell function is also an area of active investigation. Studies have suggested that HIF-1α may be involved in regulating B cell proliferation and survival, with some evidence indicating it can increase B cell death. frontiersin.org

Table 2: Summary of HIF-Hydroxylase Modulator Effects on Immune Cell Function

| Immune Cell Type | Key Effects of HIF Stabilization | Reference |

|---|---|---|

| Myeloid Cells | Enhances adhesion, migration, survival, and bactericidal activity. | nih.govdovepress.com |

| Promotes anaerobic ATP generation. | dovepress.com | |

| T Cells | Crucial for development, survival, and differentiation. | mdpi.comfrontiersin.org |

| Promotes metabolic shift to glycolysis, enhancing effector function. | mdpi.com | |

| Favors Treg differentiation, potentially reducing inflammation. | frontiersin.org | |

| B Cells | Implicated in regulating proliferation and survival; may increase cell death. | frontiersin.org |

Research in Fibrotic Disorder Models (e.g., renal, hepatic, pulmonary)

HIF-hydroxylase modulators are being investigated for their therapeutic potential in fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix.

Renal Fibrosis: In preclinical models of chronic kidney disease (CKD), inhibiting PHDs to stabilize HIFs has been shown to offer renal protection. nih.gov A key mechanism is the stimulation of endogenous erythropoietin (EPO) production by activating HIF-2 in renal EPO-producing (REP) cells. nih.gov This not only addresses anemia associated with CKD but may also impact fibrosis, as REP cells can transform into myofibroblasts, which are central to the development of interstitial fibrosis. nih.gov

Hepatic Fibrosis: Hypoxia and the subsequent activation of HIFs are increasingly recognized as pathogenic factors in the progression of chronic liver diseases and associated fibrosis. mdpi.com HIF-1, in particular, has been shown to contribute to liver fibrogenesis by modulating the responses of various hepatic cell populations, including hepatocytes and potentially hepatic stellate cells, the primary producers of extracellular matrix in the injured liver. mdpi.com

Pulmonary Fibrosis: Preclinical research has demonstrated the anti-fibrotic potential of HIF-hydroxylase modulators in the lungs. In a mouse model of bleomycin-induced pulmonary fibrosis, the HIF-PHI Roxadustat (B1679584) was found to suppress the expression of key fibrotic markers, including collagen I, collagen III, and α-smooth muscle actin (α-SMA). nih.gov The study also noted a reduction in the pro-fibrotic signaling molecules TGF-β1 and CTGF. nih.gov

Table 3: Preclinical Findings of HIF-Hydroxylase Modulators in Fibrotic Models

| Disorder Model | Compound/Approach | Key Findings | Reference |

|---|---|---|---|

| Renal Fibrosis | General HIF-PHIs | Stimulates endogenous EPO production; potential to modulate myofibroblast transformation. | nih.gov |

| Hepatic Fibrosis | HIF-1 stabilization | Modulates responses of hepatic cells involved in fibrogenesis. | mdpi.com |

| Pulmonary Fibrosis | Roxadustat | Suppressed expression of collagen I, collagen III, α-SMA, TGF-β1, and CTGF. | nih.gov |

Research in Cancer Biology Models

The role of HIF-hydroxylase modulation in cancer is complex, as HIF activation can have both pro- and anti-tumoral effects depending on the cancer type and context. nih.govnih.gov Solid tumors often contain hypoxic regions, which leads to the natural stabilization of HIFs, promoting adaptation and survival of cancer cells. nih.gov

The tumor microenvironment (TME) is a dynamic ecosystem where HIFs play a central role. nih.gov HIF activation in response to tumor hypoxia can recruit various stromal cells and modulate immune activity. nih.gov Hypoxia and HIF-1α are known to regulate the recruitment and function of macrophages within the TME. nih.gov In these hypoxic regions, macrophages can display abnormal metabolic patterns and secrete various cytokines and growth factors that influence tumor progression. nih.gov The stabilization of HIFs in cancer cells and surrounding stromal cells alters the expression of numerous genes that support tumor growth and adaptation to the stressful microenvironment. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is a hallmark of cancer. scienceopen.com The HIF pathway is a master regulator of angiogenesis. nih.govscienceopen.com In preclinical models, the activation of HIF-1α and HIF-2α in tumor and stromal cells leads to the increased transcription of potent pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.gov Other HIF-regulated angiogenic genes include placental growth factor, platelet-derived growth factor (PDGF), and angiopoietin 2. nih.gov

Both HIF-1α and HIF-2α have been shown to contribute to tumor angiogenesis. scienceopen.com While this has raised concerns that systemic administration of HIF-hydroxylase inhibitors could promote tumor growth, some preclinical studies have yielded different results. For example, research in a mouse cancer model showed that the HIF-PHI Vadadustat induced normalization of the tumor vasculature and reduced hypoxic regions within the tumor tissue, without elevating systemic VEGF levels. nih.gov This suggests that the effect of pharmacological HIF stabilization on tumor angiogenesis may be more complex than simple induction of pro-angiogenic factors.

Alteration of Metabolic Reprogramming in Cancer Cells

Hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes (PHDs) are crucial regulators of cancer metabolism. tandfonline.com The stabilization of HIF-1α, a key outcome of this compound activity, is a central driver of metabolic reprogramming in cancer cells, facilitating their survival and proliferation in the often hypoxic tumor microenvironment. mdpi.comnih.govnih.gov This metabolic shift, frequently referred to as the Warburg effect, involves a transition from oxidative phosphorylation to aerobic glycolysis. encyclopedia.pub

HIF-1α orchestrates this change by transcriptionally activating a suite of genes that encode glucose transporters and glycolytic enzymes. frontiersin.orgnih.gov This leads to increased glucose uptake and a higher rate of glycolysis, even in the presence of oxygen. nih.govjci.org Specifically, HIF-1 activates the expression of genes such as PDK1 (pyruvate dehydrogenase kinase 1) and LDHA (lactate dehydrogenase A). jci.org PDK1 functions to inhibit the entry of pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle, thereby reducing mitochondrial respiration. jci.org Simultaneously, LDHA facilitates the conversion of pyruvate to lactate. jci.org This reprogramming is a critical adaptation that allows cancer cells to meet their high energy demands for continuous proliferation. ovid.com

Furthermore, HIF-1 can influence mitochondrial function more directly. It promotes mitochondrial-selective autophagy (mitophagy) through the expression of proteins like BNIP3, which helps to reduce oxidative metabolism and the generation of reactive oxygen species (ROS). jci.orgnih.gov By orchestrating a switch in a subunit of cytochrome c oxidase, HIF-1 can also enhance the efficiency of the electron transport chain under modest hypoxia, allowing for continued respiration with reduced ROS production. jci.org Some research also indicates that HIF-1 can act as a coactivator for other transcription factors, creating a feed-forward loop that amplifies the expression of genes involved in metabolic reprogramming. jci.org

The following table summarizes key research findings on the metabolic effects of HIF-hydroxylase modulation in cancer cells.

| Finding | Investigated Compound(s) | Model System | Key Outcome |

| Shift from oxidative phosphorylation to glycolysis | Not specified | General cancer cell models | Increased expression of glycolytic enzymes. nih.govjci.org |

| Increased glucose uptake | Not specified | Tumor cells | Upregulation of glucose transporters. frontiersin.org |

| Inhibition of pyruvate entry into TCA cycle | Not specified | Hypoxic cells | HIF-1-dependent expression of PDK1. jci.org |

| Promotion of mitochondrial autophagy | Not specified | Cancer cells | HIF-dependent expression of BNIP3. jci.org |

Research in Neurodegenerative Disease Models

The modulation of HIF-hydroxylases has emerged as a promising therapeutic avenue in preclinical models of various neurodegenerative diseases. mdpi.com The stabilization of HIFs through the inhibition of prolyl hydroxylases can trigger protective cellular responses against stressors implicated in neuronal damage, such as oxidative stress and hypoxia. jneurosci.orgnih.govnih.govresearchgate.net

Neuroprotection Mechanisms

The neuroprotective effects of HIF-hydroxylase modulators are multifaceted. A primary mechanism involves the transcriptional activation of HIF target genes that promote cell survival and adaptation. frontiersin.org Among these are erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which have demonstrated neuroprotective properties in models of Parkinson's disease by shielding neurons from toxins. mdpi.comfrontiersin.org

Interestingly, research suggests that neuroprotection conferred by PHD inhibition is not exclusively dependent on HIF-1α. jneurosci.orgresearchgate.net Studies have shown that the protective effects can persist even when HIF-1α is suppressed, indicating the involvement of alternative, HIF-independent pathways. jneurosci.org Some evidence points towards the selective inhibition of specific PHD isoforms, such as PHD1, as being sufficient to confer protection against oxidative neuronal death, independent of HIF-1α and CREB (cAMP response element-binding protein) activation. jneurosci.orgresearchgate.net Iron chelators, which can inhibit PHDs, have a history of being investigated for neuroprotection in a range of disease models including stroke and Parkinson's disease. jneurosci.org

Mitochondrial Function Modulation

Mitochondrial dysfunction is a central feature in the pathology of many neurodegenerative diseases, characterized by impaired energy production and increased oxidative stress. rug.nl HIF-hydroxylase inhibitors have been shown to counteract these deficits in neuronal models. frontiersin.orgnih.gov

In cellular models of Parkinson's disease, PHD inhibitors have been observed to ameliorate mitochondrial dysfunction. frontiersin.org This includes the normalization of the mitochondrial membrane potential and the rate of mitochondrial oxygen consumption. frontiersin.org Furthermore, these inhibitors can reduce the production of damaging reactive oxygen species (ROS) within the mitochondria. frontiersin.orgnih.gov

Pharmacological inhibition of HIF-PHDs has been demonstrated to preserve mitochondrial integrity and function in models of glutamate-induced oxidative stress (oxytosis). rug.nlnih.gov This protection is manifested by the maintenance of mitochondrial membrane potential, restoration of ATP production, and preserved mitochondrial respiration. nih.gov These beneficial effects on mitochondria may be mediated through the regulation of Activating Transcription Factor 4 (ATF4) and its target genes. nih.gov

The table below outlines key findings related to HIF-hydroxylase modulation in neurodegenerative models.

| Finding | Investigated Compound(s) | Model System | Key Outcome |

| Neuroprotection against oxidative stress | Adaptaquin, Deferoxamine (B1203445) (DFO), Dimethyloxalylglycine (DMOG) | Neuronal HT-22 cells, in vitro hypoxia models | Maintained cell viability and function. nih.govnih.govnih.gov |

| HIF-independent neuroprotection | Deferoxamine (DFO), 3,4-dihydroxybenzoate (DHB), Dimethyloxalylglycine (DMOG) | Neuronal cells | Protection from oxidative death despite HIF-1α suppression. jneurosci.org |

| Amelioration of mitochondrial dysfunction | Not specified | Cellular Parkinson's disease models | Normalized mitochondrial membrane potential and oxygen consumption. frontiersin.org |

| Preservation of mitochondrial integrity | Adaptaquin | Neuronal HT-22 cells | Maintained ATP production and mitochondrial respiration. nih.gov |

Research in Metabolic Disorder Models (e.g., obesity, nephropathy, cardiomyopathy)

HIF-hydroxylase modulators have been investigated for their therapeutic potential in a range of metabolic disorders, demonstrating beneficial effects in preclinical models of obesity, diabetic nephropathy, and cardiomyopathy. plos.orgelsevierpure.com

In models of obesity, genetic inhibition of HIF-P4H-2 or pharmacological administration of an HIF-P4H inhibitor led to reduced adipose tissue, smaller adipocytes, and decreased adipose tissue inflammation. nih.govdiabetesjournals.org These changes were associated with improved glucose tolerance, enhanced insulin (B600854) sensitivity, and lower serum cholesterol levels. nih.govdiabetesjournals.org The administration of the PHD inhibitor Enarodustat in obese type 2 diabetic mice resulted in lower body weight, reduced blood glucose, and lower total cholesterol levels. elsevierpure.comnih.gov Similarly, the HIF-PHI FG-2216 was found to decrease body weight and fat pad weight in a rat model of metabolic syndrome. plos.org

In the context of diabetic nephropathy, PHD inhibitors show promise for protecting kidney function. nih.gov Studies have shown that these agents can counteract metabolic alterations seen in early diabetic kidney disease. nih.govnih.gov Treatment with Enarodustat in diabetic mice resulted in reduced albuminuria and amelioration of glomerular damage. elsevierpure.com This renoprotective effect was linked to reduced expression of inflammatory chemokines and decreased macrophage infiltration in the glomeruli. elsevierpure.com

Research in models of cardiomyopathy associated with metabolic syndrome has also yielded positive results. plos.org The HIF-PHI FG-2216 corrected hypertension, improved both diastolic and systolic heart function, and reduced cardiac hypertrophy and fibrosis in obese ZSF1 rats, a model that mimics many features of diabetic cardiomyopathy. plos.org The cardioprotective effects of modulating the HIF pathway are an active area of investigation, with evidence suggesting that timed and specific inhibition of PHD2 can be key to preserving heart function after ischemic events without causing excessive erythrocytosis. cbsmd.cnmdpi.com

The following table summarizes selected research findings in metabolic disorder models.

| Finding | Investigated Compound(s) | Model System | Key Outcome |

| Protection against obesity | FG-4497 | Wild-type mice with metabolic dysfunction | Reduced adipose tissue, improved glucose and lipid metabolism. nih.govdiabetesjournals.org |

| Amelioration of diabetic nephropathy | Enarodustat | Diabetic BTBR ob/ob mice | Reduced albuminuria and glomerular damage. elsevierpure.comnih.gov |

| Improvement in cardiomyopathy | FG-2216 | Obese ZSF1 rats with metabolic syndrome | Improved cardiac function, reduced hypertrophy and fibrosis. plos.org |

| Cardioprotection post-myocardial infarction | GSK360A | Ischemic heart models | Increased HIF-1α signaling and protection of the ischemic heart. mdpi.com |

Molecular and Cellular Biology of Hif Hydroxylase Modulator Interactions

Selectivity Profiling Against PHD Isoforms (PHD1, PHD2, PHD3)

The three primary isoforms of prolyl hydroxylase—PHD1, PHD2, and PHD3—exhibit distinct characteristics in their tissue distribution, subcellular localization, and their enzymatic activity towards HIF-α hydroxylation. rsc.org Consequently, the selectivity of HIF-hydroxylase modulators for these isoforms is a critical aspect of their biological activity. While the C-terminal catalytic domains of the PHD isoforms share homology, their N-terminal regions show significant variation. rsc.org

Research has shown that different PHD isoforms may have preferential roles in regulating specific HIF-α subunits. For instance, PHD2 has been observed to preferentially regulate HIF-1α, whereas PHD3 shows a more substantial effect on HIF-2α hydroxylation. aacrjournals.org This differential regulation is significant because HIF-1α and HIF-2α, while having overlapping targets, also regulate distinct sets of genes. mdpi.com HIF-1 is primarily associated with anaerobic glycolysis, while HIF-2 is linked to erythropoiesis and angiogenesis. mdpi.com

Most clinically developed HIF-hydroxylase inhibitors are considered pan-inhibitors, targeting all three PHD isoforms. mdpi.com However, studies comparing various inhibitors have revealed differences in their potency and the kinetics of their effects, which may be linked to subtle variations in their interactions with the different PHD isoforms. nih.gov For example, in vitro assays with recombinant human PHD1, PHD2, and PHD3 have demonstrated that while all tested clinical inhibitors were potent against all isoforms, some variations in inhibitory concentrations were observed. rsc.org The development of isoform-selective inhibitors is an area of ongoing research, with the aim of targeting specific disease states while minimizing off-target effects. mdpi.com Studies have shown that selective inhibition of PHD1, but not PHD2 or PHD3, can protect neurons from oxidative death independently of HIF activation, highlighting the potential therapeutic benefits of isoform-specific modulation. nih.gov

Interactions with Other 2-Oxoglutarate Dependent Dioxygenases (2-OGDDs)

HIF-hydroxylase modulators, particularly those that are structural analogs of 2-oxoglutarate (2-OG), have the potential to interact with other members of the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. nih.govoup.com This superfamily encompasses a large number of enzymes involved in diverse biological processes, including epigenetic modifications and collagen synthesis. researchgate.netfrontiersin.org Therefore, the selectivity of these modulators against other 2-OGDDs is a crucial consideration. oup.comresearchgate.net

Studies on approved PHD inhibitors like Desidustat and Enarodustat have shown that they exhibit selectivity for PHD inhibition over other tested 2-OGDDs. researchgate.net However, the potential for off-target effects remains a concern, as these inhibitors could theoretically inhibit other 2-OGDDs, leading to biological consequences beyond HIF stabilization. researchgate.netnih.gov For instance, Factor Inhibiting HIF (FIH) is another 2-OGDD that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby suppressing its transcriptional activity. frontiersin.orgfrontiersin.org The selectivity of PHD inhibitors against FIH is important, as inhibition of FIH could further enhance HIF activity. nih.gov Research has demonstrated that some clinical PHD inhibitors are selective against FIH, implying they primarily target prolyl-hydroxylation over asparaginyl-hydroxylation. nih.gov

The broader family of 2-OGDDs includes enzymes like the Jumonji-C (JmjC) domain-containing histone demethylases and the ten-eleven translocation (TET) DNA demethylases, which play key roles in epigenetic regulation. frontiersin.org The potential for HIF-hydroxylase modulators to interfere with these enzymes raises questions about their long-term effects on cellular function and gene expression. nih.gov

Impact on Cellular Oxygen Sensing Mechanisms Beyond Canonical HIF Regulation

While the primary mechanism of HIF-hydroxylase modulators involves the canonical HIF pathway, their influence can extend to other cellular oxygen-sensing mechanisms. The 2-OGDD superfamily, to which PHDs belong, contains numerous other enzymes that could potentially be affected by these modulators and act as oxygen sensors. nih.gov

One key aspect is the potential for non-canonical regulation of HIF-1α stability. Factors other than direct oxygen levels can influence PHD activity and, consequently, HIF-1α stabilization. researchgate.netnih.gov For example, the accumulation of Krebs cycle metabolites like succinate (B1194679) and fumarate (B1241708) can inhibit PHD activity, leading to HIF-1α stabilization even under normoxic conditions, a state referred to as pseudohypoxia. researchgate.netnih.gov Conversely, factors that boost PHD activity, such as α-ketoglutarate, can promote HIF-1α degradation. researchgate.netnih.gov

Furthermore, there is evidence of PHD-independent mechanisms regulating the assembly of the active HIF complex. biologists.com For instance, phosphorylation of HIF-1α can promote its nuclear localization and subsequent heterodimerization. biologists.com HIF-hydroxylase modulators, by altering the cellular redox state or interacting with other signaling pathways, could indirectly influence these non-canonical regulatory events.

The asparaginyl hydroxylase FIH, another oxygen-sensing enzyme, modulates HIF transcriptional activity and has been shown to be more sensitive to peroxide than PHDs. embopress.org This suggests that under conditions of oxidative stress, which can coexist with hypoxia, the regulation of HIF activity can be fine-tuned through differential inhibition of FIH and PHDs. embopress.org This highlights a more complex interplay in cellular oxygen sensing where HIF-hydroxylase modulators might have nuanced effects beyond simple PHD inhibition.

Cross-Talk with Broader Cellular Signaling Pathways

The effects of HIF-hydroxylase modulators are not confined to the HIF pathway but extend to a broader network of cellular signaling pathways, creating a complex web of interactions.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism, and it exhibits significant crosstalk with the HIF pathway. nih.govresearchgate.net The PI3K/Akt/mTOR pathway can regulate HIF-1α expression and activity. csic.es For instance, activation of this pathway can increase HIF-1α protein levels. dovepress.com Conversely, inhibitors of mTOR, such as rapamycin, have been shown to decrease the expression of HIF-1α. nih.gov

This crosstalk is bidirectional, with HIF also influencing the mTOR pathway. researchgate.net This interplay suggests that HIF-hydroxylase modulators, by stabilizing HIF, could indirectly modulate PI3K/Akt/mTOR signaling. This is particularly relevant in cancer, where this pathway is often dysregulated. nih.gov The interaction is complex, involving feedback loops. For example, mTOR can influence HIF-1α translation and transcriptional activity, while HIF can, in turn, regulate components of the mTOR pathway. researchgate.net

An extensive and bidirectional crosstalk exists between the HIF and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, two major players in the cellular response to hypoxia and inflammation. mdpi.comnih.govfrontiersin.org Hypoxia can activate the NF-κB pathway, and NF-κB can directly modulate the expression of HIF. nih.govportlandpress.com This interaction is crucial in pathological conditions like cancer and inflammatory diseases. mdpi.comnih.gov

HIF-1α has been shown to restrict the transcriptional activity of NF-κB under inflammatory conditions. mdpi.comnih.gov On the other hand, NF-κB can induce HIF-1α transcription, creating a complex regulatory loop. portlandpress.comphysiology.org PHDs themselves have been found to interact with components of the NF-κB signaling cascade. Studies have shown that PHD1, PHD2, and PHD3 can interact with the IKK complex, a key regulator of NF-κB activation, and attenuate NF-κB signaling. jst.go.jp This suggests that HIF-hydroxylase modulators, by inhibiting PHDs, could potentially lead to an increase in NF-κB activity. The interplay is further complicated by the fact that many genes are targets of both HIF and NF-κB, including those involved in inflammation and cell survival. mdpi.com

Reactive oxygen species (ROS) play a significant role in modulating the HIF pathway. dovepress.com Oxidant stress can lead to the activation of HIF, while reducing agents can enhance hydroxylation and inactivate HIF. dovepress.com The role of ROS in regulating HIF is complex and can be dual in nature. muni.cz For instance, while some studies suggest that increased mitochondrial ROS in hypoxia are key signals for HIF activation, others have reported a decrease in ROS production. embopress.org

HIF-hydroxylase modulators can influence ROS-mediated pathways. For example, the inhibitor IOX-2 has been shown to upregulate HIF-1α in platelets, which in turn decreases ROS generation. nih.gov This suggests that these modulators can have antioxidant effects through HIF-dependent mechanisms. Furthermore, ROS can activate signaling pathways like PI3K/Akt, which in turn can promote HIF-1α transcription and translation, adding another layer of complexity to the regulatory network. researchgate.net The interplay between HIF-hydroxylase modulators, HIF activation, and ROS levels can therefore have significant implications for cellular function and pathology. mdpi.com

Role of Co-Factors and Metabolites in Modulator Efficacy (e.g., iron, ascorbate (B8700270), TCA cycle intermediates)

The efficacy of Hypoxia-Inducible Factor (HIF)-hydroxylase modulators is intricately linked to the cellular microenvironment, particularly the availability of essential co-factors and metabolites that directly participate in or influence the enzymatic reaction. HIF-hydroxylases, which include prolyl hydroxylase domain enzymes (PHDs) and factor inhibiting HIF (FIH), are non-heme iron-containing 2-oxoglutarate-dependent dioxygenases. mdpi.com Their catalytic activity is dependent on the presence of Fe(II) iron at the active site, molecular oxygen, and 2-oxoglutarate (a key intermediate of the Tricarboxylic Acid cycle) as a co-substrate. jci.orgoup.com Furthermore, ascorbate (vitamin C) is a vital co-factor required to maintain the iron atom in its catalytically active, reduced ferrous (Fe²⁺) state. nih.govfrontiersin.org The cellular concentrations of these components can therefore significantly impact the function of HIF-hydroxylases and the effectiveness of pharmacological modulators.

Iron

Iron is the central catalytic component of HIF-hydroxylases. HIF-prolyl hydroxylase inhibitors (HIF-PHIs), a class of HIF-hydroxylase modulators, function by chelating the Fe(II) ion within the enzyme's active site, thereby preventing the binding of oxygen and the subsequent hydroxylation of HIF-α subunits. nih.gov This action stabilizes HIF-α, allowing it to promote the transcription of target genes, including those involved in erythropoiesis and iron metabolism. nih.govfrontiersin.org

The interplay between HIF-hydroxylase modulators and iron metabolism is significant. By stabilizing HIF, these modulators can influence systemic iron availability. HIF activation leads to the suppression of hepcidin (B1576463), the primary regulator of iron absorption and recycling. nih.govfrontiersin.org Lower hepcidin levels result in increased iron absorption from the gut and enhanced release of iron from stores in hepatocytes and reticuloendothelial macrophages, making more iron available for processes like hematopoiesis. nih.govmdpi.com Consequently, the efficacy of HIF-PHIs in stimulating erythropoiesis is not only due to increased endogenous erythropoietin (EPO) production but also to their ability to improve iron utilization. frontiersin.orgmdpi.com Studies have shown that treatment with various HIF-PHIs can lead to decreased hepcidin and ferritin levels, alongside increased transferrin and total iron-binding capacity (TIBC), indicating improved iron transport and availability. frontiersin.org

Ascorbate

Ascorbate is a crucial co-factor for the optimal functioning of HIF-hydroxylases. d-nb.info Its primary role is to act as a reducing agent, maintaining the iron atom at the enzyme's active site in the reduced Fe²⁺ state, which is essential for catalytic activity. mdpi.comnih.gov In the absence of sufficient ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.

Intracellular ascorbate concentrations directly influence HIF-hydroxylase activity and, consequently, HIF-α stability. nih.gov Research has demonstrated that enhancing intracellular ascorbate levels can increase the activity of HIF-hydroxylases, leading to a more effective downregulation of the HIF-1 transcriptional response. nih.govdovepress.com Ascorbate has been shown to suppress HIF-1α protein stabilization and transcriptional activity under various conditions that inhibit hydroxylases, including the presence of iron-competing agents like cobalt chloride (CoCl₂) and desferrioxamine. nih.govfrontiersin.org This suggests that ascorbate availability can modulate the cellular response to conditions that would otherwise stabilize HIF. In VHL-proficient cancer cells, elevated ascorbate levels dampened the hypoxia-induced accumulation of HIF-1α. dovepress.com The ability of ascorbate to promote hydroxylation makes it a key factor in determining the baseline activity of the HIF pathway and the potential impact of modulator drugs.

| Cell Line | Condition | Effect of Ascorbate | Reference |

|---|---|---|---|

| Metastatic Human Melanoma (WM9) | Normoxia | 50 μM of Ascorbic Acid (AA) or Ascorbate-2-Phosphate (A2P) reduced HIF-1α protein by ~50% in 15 minutes. | d-nb.info |

| Clear Cell Renal Carcinoma (Caki-1, VHL-proficient) | Mild Hypoxia | Elevated intracellular ascorbate dampened the accumulation of HIF-1α. | dovepress.com |

| Gene-modified Renal Carcinoma (786-HIF1) | Varying Ascorbate Levels | Hydroxylated HIF-1α levels increased with rising intracellular ascorbate, with a 1.8-fold increase at 100 μM ascorbate compared to deficient cells. | dovepress.com |

TCA Cycle Intermediates

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, and several of its intermediates have been identified as modulators of HIF-hydroxylase activity. nih.gov The co-substrate for these enzymes, α-ketoglutarate (also known as 2-oxoglutarate), is itself a TCA cycle intermediate. jci.orgoup.com HIF-hydroxylase inhibitors are often small-molecule analogs of α-ketoglutarate, competing with it for binding to the enzyme's active site. oup.com

Conversely, other TCA cycle intermediates, namely succinate and fumarate, act as natural inhibitors of HIF-prolyl hydroxylases. jci.orgnih.gov In certain genetic syndromes associated with tumors, mutations in the genes for succinate dehydrogenase (SDH) and fumarate hydratase (FH) lead to the accumulation of succinate and fumarate, respectively. jci.org These metabolites structurally resemble α-ketoglutarate and can competitively inhibit HIF-P4Hs, leading to the stabilization of HIF-α even under normoxic conditions—a state sometimes referred to as "pseudo-hypoxia". jci.orgnih.gov This inhibition prevents the degradation of HIF-α and promotes downstream signaling pathways that can contribute to tumorigenesis. researchgate.net Research has quantified the inhibitory potential of these intermediates, identifying fumarate as a particularly potent inhibitor of all three HIF-P4H isoforms. nih.gov Oxaloacetate and citrate (B86180) have also been shown to inhibit HIF-P4Hs, though generally with lower potency than fumarate. nih.gov

| TCA Intermediate | HIF-P4H Isoform | Inhibitory Constant (Ki) in µM | Reference |

|---|---|---|---|

| Fumarate | HIF-P4H-1 | 80 | nih.gov |

| HIF-P4H-2 | 50 | ||

| HIF-P4H-3 | 50 | ||

| Succinate | HIF-P4H-1 | 460 | nih.gov |

| HIF-P4H-2 | 350 | ||

| HIF-P4H-3 | 380 | ||

| Oxaloacetate | HIF-P4H-1 | 1000 | nih.gov |

| HIF-P4H-2 | 400 | ||

| HIF-P4H-3 | 600 | ||

| Citrate | HIF-P4H-3 | Inhibitor | nih.gov |

Methodological Approaches for Research and Evaluation of Hif Hydroxylase Modulators

In Vitro Enzymatic Assays for Modulator Activity and Specificity

The initial evaluation of HIF-hydroxylase modulators typically involves in vitro enzymatic assays to directly measure their effect on the catalytic activity of the target enzymes. These assays are fundamental for determining the potency and selectivity of a compound.

Recombinant forms of the three main prolyl hydroxylase domain-containing proteins (PHD1, PHD2, and PHD3) and factor inhibiting HIF (FIH) are often used. nih.gov The activity of these enzymes can be assessed through various methods, including those that measure the consumption of substrates like 2-oxoglutarate (2-OG) and O2, or the production of succinate (B1194679) and CO2. nih.gov

A common approach involves using synthetic peptides derived from the oxygen-dependent degradation domain (ODD) of HIF-1α. uzh.ch For instance, a 96-well format assay may utilize biotinylated HIF-1α-derived peptides bound to NeutrAvidin-coated plates. The enzymatic activity of recombinant PHDs is then determined by their ability to hydroxylate these peptides. uzh.ch The extent of hydroxylation can be detected using various techniques, including mass spectrometry. springernature.com

To assess inhibitor potency, dose-response curves are generated by incubating the enzyme with varying concentrations of the modulator. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the modulator required to reduce enzyme activity by 50%. mdpi.com

Specificity is a critical consideration, as off-target effects can lead to undesirable consequences. The selectivity of a modulator is evaluated by testing its activity against a panel of related 2-OG-dependent dioxygenases. d-nb.infonih.gov This helps to ensure that the compound primarily targets the intended HIF hydroxylases.

Cell-Based Assays for HIF Stabilization and Target Gene Expression

Following in vitro enzymatic validation, cell-based assays are employed to confirm that the modulator can effectively penetrate cells and exert its intended biological effect, namely the stabilization of HIF-α subunits and the subsequent activation of HIF target genes.

These assays are crucial for understanding a modulator's efficacy in a more physiologically relevant context. nih.gov A variety of cell lines are used in these studies, including human cervical cancer cells (ME-180), colon cancer cells (HCT116), and neuroblastoma cells (SH-SY5Y). springernature.commdpi.com

Immunoblotting, or Western blotting, is a standard technique used to detect and quantify the levels of specific proteins within a cell lysate. In the context of HIF-hydroxylase modulators, it is a direct method to assess the stabilization of HIF-α proteins. Under normal oxygen conditions (normoxia), HIF-α is rapidly degraded and thus present at very low levels. bio-techne.com Treatment with an effective HIF-hydroxylase inhibitor prevents this degradation, leading to an accumulation of HIF-α protein that can be visualized on an immunoblot.

For example, studies have shown that treatment of PC12 cells with various PHD inhibitors, such as FG-2216, FG-4592, GSK1278863, and Bay85-3934, significantly increases HIF-1α protein levels. researchgate.net Similarly, immunoblot analysis of HEK293 cells has been used to characterize the stabilization of HIF-1α in response to different hydroxylase inhibitors. researchgate.net The use of specific antibodies that recognize HIF-1α and HIF-2α allows for the individual assessment of each isoform's stabilization. researchgate.net

To ensure accurate quantification, loading controls such as β-actin or α-tubulin are used to normalize the HIF-α protein levels. researchgate.netresearchgate.net This allows for a comparative analysis of the potency of different modulators.

Reporter gene assays provide a quantitative measure of HIF transcriptional activity. These systems utilize a reporter gene, such as luciferase or β-galactosidase, whose expression is driven by a promoter containing multiple copies of the hypoxia response element (HRE). nih.govjst.go.jp When HIF is stabilized by a modulator, it binds to the HREs and activates the transcription of the reporter gene, resulting in a measurable signal. thno.org

Different reporter systems have been developed for high-throughput screening of HIF modulators. springernature.comjst.go.jp For instance, a stable human neuroblastoma cell line, SKN:HRE-MLuc, has been generated to express a secretion-type luciferase under the control of HREs. jst.go.jp This system allows for the efficient monitoring of HIF transactivation. Other examples include the use of β-lactamase and NanoLuc luciferase reporter systems in human cancer cell lines. springernature.com

These assays are valuable for screening large chemical libraries to identify novel HIF modulators and for characterizing the dose-dependent and time-dependent effects of known compounds. jst.go.jpsnmjournals.org

Proteomic and Transcriptomic Analysis of Modulator Effects

To gain a comprehensive understanding of the cellular response to HIF-hydroxylase modulation, global analyses of protein and gene expression are conducted using proteomics and transcriptomics.

Transcriptomic analysis , often performed using microarray or RNA sequencing (RNA-seq), reveals the full spectrum of genes that are up- or down-regulated following treatment with a modulator. This approach allows researchers to identify not only the well-established HIF target genes, such as those involved in erythropoiesis (e.g., EPO) and angiogenesis (e.g., VEGFA), but also novel targets. mdpi.commdpi.com Comparative transcriptomic analysis of different HIF-hydroxylase inhibitors can reveal differences in their downstream effects and potential isoform specificity. For instance, studies have compared the gene expression profiles induced by roxadustat (B1679584) and other novel inhibitors, showing both overlapping and distinct effects on HIF-1 and HIF-2-linked pathways. mdpi.com

Proteomic analysis , typically using mass spectrometry-based techniques, provides a global view of the changes in protein expression in response to a modulator. This can confirm that the changes observed at the transcript level translate to the protein level and can also identify post-translational modifications. d-nb.infonih.gov Comparing the proteomic profiles of cells treated with a modulator, such as dimethyloxalylglycine (DMOG), to those exposed to hypoxia can help to distinguish between HIF-dependent and potential off-target effects of the compound. d-nb.infonih.gov These analyses have shown that while there is significant overlap, some differences exist, which may be due to context-dependent or HIF-independent actions of the modulator. nih.gov

Genetic Models in Preclinical Research (e.g., siRNA, gene knockout/knockdown)

Genetic models are indispensable tools for dissecting the specific roles of the different HIF-hydroxylase isoforms and for validating them as therapeutic targets. These models involve the manipulation of gene expression to either reduce (knockdown) or completely eliminate (knockout) the function of a specific gene.

RNA interference (RNAi) , using small interfering RNA (siRNA) or short hairpin RNA (shRNA), is a common method for achieving transient gene knockdown. nih.govlicorbio.com By designing siRNAs that are specific to the mRNA of each PHD isoform (PHD1, PHD2, and PHD3) or FIH, researchers can investigate the contribution of each enzyme to HIF regulation and the cellular response to hypoxia. nih.govnih.gov For example, siRNA-mediated knockdown of PHD2 has been shown to be as effective as some chemical inhibitors in stabilizing HIF-1α. molbiolcell.org This approach has also been used to demonstrate that the knockdown of specific PHD isoforms can protect neurons from oxidative stress-induced death. nih.gov

Gene knockout/knockdown models, typically created in mice, provide a means to study the long-term consequences of inactivating a specific HIF-hydroxylase in a whole organism. biorxiv.org These models have been instrumental in revealing the distinct physiological roles of the different PHD isoforms. For instance, PHD2 knockout mice have been shown to have embryonic lethality, highlighting its crucial role in development. uzh.ch Research using HIF-1α gene knockout murine models has been crucial in understanding the protein's role in responding to hypoxic conditions. mdpi.com The use of Cre-Lox recombination technology allows for tissue-specific or inducible knockouts, providing more refined control over the timing and location of gene inactivation.

These genetic tools are essential for validating the on-target effects of HIF-hydroxylase modulators and for understanding the complex biology of the HIF pathway. nih.gov

Imaging Techniques for Assessing Modulator Effects in Animal Models

In vivo imaging techniques are crucial for non-invasively monitoring the effects of HIF-hydroxylase modulators in living animals. These methods allow for the longitudinal assessment of target engagement and downstream physiological responses.

Bioluminescence imaging (BLI) is a widely used technique that relies on the detection of light produced by a luciferase enzyme. Transgenic mouse models have been developed that express a luciferase reporter gene fused to the oxygen-dependent degradation domain (ODD) of HIF-1α. nih.govresearchgate.net In the presence of an active HIF-hydroxylase inhibitor, the ODD-luciferase fusion protein is stabilized, leading to an increase in bioluminescence that can be detected by a sensitive camera. This allows for the real-time visualization of where and when a modulator is active in the body. For example, BLI has been used to show the activity of the HIF-prolyl hydroxylase inhibitor FG-4383 in the liver and kidney of mice following systemic administration. nih.gov

Other imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI) , can also be used to assess the downstream consequences of HIF activation, such as changes in blood flow, glucose metabolism, and angiogenesis. While not direct measures of modulator activity, these techniques provide valuable information about the functional effects of HIF pathway modulation in various disease models.

Future Research Directions and Unresolved Questions Regarding Hif Hydroxylase Modulators

Development of Highly Isoform-Specific Modulators

A significant challenge and a major direction for future research is the development of modulators with high specificity for individual PHD isoforms (PHD1, PHD2, and PHD3) and the asparaginyl hydroxylase, Factor Inhibiting HIF (FIH). dovepress.comrsc.org The current generation of HIF-PHI drugs in clinical use are largely non-selective and inhibit multiple PHD isoforms. rsc.org While this broad activity is effective for stimulating erythropoiesis, it may also contribute to off-target effects. The various PHD isoforms have distinct, sometimes opposing, roles in different tissues and pathological processes. dovepress.com For instance, PHD2 is the primary regulator of HIF-1α in normoxia, and its knockout is embryonically lethal, highlighting its critical role. dovepress.comacs.org In contrast, PHD1 and PHD3 appear to have more specialized functions, with PHD1 being implicated in the regulation of metabolism and inflammation, and PHD3 playing a role in neuronal apoptosis and tumor suppression. dovepress.com

The development of isoform-specific inhibitors is considered feasible, though challenging, due to the structural similarities in the active sites of the PHD enzymes. dovepress.com Achieving selectivity may require targeting regions outside the highly conserved catalytic domain or exploiting subtle differences in their structure and regulation. rsc.org Information on the differential inhibition of the N-terminal and C-terminal oxygen-dependent degradation domains (NODD and CODD) of HIF-α could also aid in the development of more specific modulators. rsc.org The creation of such specific agents would allow for a more precise therapeutic intervention, potentially maximizing desired effects while minimizing unwanted side effects. dovepress.com For example, a PHD1-specific inhibitor might be beneficial in inflammatory bowel disease without the systemic erythropoietic effects mediated primarily by PHD2 inhibition.

Exploration of Novel Preclinical Therapeutic Indications and Combinatorial Strategies

The pleiotropic effects of HIF activation suggest that HIF-hydroxylase modulators could be beneficial in a wide range of diseases beyond anemia. cam.ac.uk Preclinical studies have already demonstrated their potential in various conditions, and future research will likely expand on these findings.

Ischemic Diseases: HIF activation promotes angiogenesis and cell survival, making HIF-PHIs promising for treating ischemic conditions such as myocardial infarction, stroke, and peripheral artery disease. koreamed.org

Inflammatory and Autoimmune Diseases: The HIF pathway is intricately linked with immune cell function and inflammation. nih.gov HIF-PHIs have shown protective effects in preclinical models of inflammatory bowel disease, sepsis, and other inflammatory conditions. nih.govnih.gov These effects are thought to be mediated by improving barrier function and modulating immune responses. nih.gov

Wound Healing: By promoting angiogenesis and cell migration, HIF-PHIs have the potential to accelerate wound healing, a concept supported by preclinical evidence. dovepress.com

Neurodegenerative Diseases: The role of HIF in neuroprotection is an area of active investigation, with some studies suggesting that HIF-PHIs could be beneficial in conditions like Parkinson's and Huntington's disease. koreamed.org However, the role of HIF-1α in severe hypoxic brain injuries can be detrimental, highlighting the need for careful and context-dependent application. mdpi.com

Furthermore, the exploration of combinatorial strategies is a promising avenue. For example, in oncology, combining HIF inhibitors with conventional chemotherapy or radiotherapy could overcome hypoxia-induced treatment resistance. mdpi.comnih.gov Conversely, in some cancer contexts, HIF stabilization may be detrimental, so a careful, cancer-type-specific approach is necessary. tandfonline.com In the context of infections, modulating HIF-1α has been shown to be protective in lethal SARS-CoV-2 infection models in mice by reprogramming host metabolism. aai.org

Understanding Long-Term Mechanistic Consequences of Chronic HIF Modulation in Preclinical Settings

While short-term HIF stabilization has shown therapeutic benefits, the long-term consequences of chronic HIF modulation are not yet fully understood and represent a critical area for future research. nih.govresearchgate.net Preclinical models are essential for investigating these potential long-term effects.

One major concern is the potential for promoting tumorigenesis. The HIF pathway is a known driver of tumor growth and metastasis in many cancers through its role in angiogenesis, metabolic reprogramming, and cell survival. dovepress.com Therefore, long-term systemic HIF activation could theoretically increase the risk of cancer development or progression.

Another area of concern is the impact on cardiovascular health. While HIF activation can be protective in acute ischemia, chronic stabilization of HIF-1α in the heart has been shown in preclinical models to lead to cardiac decompensation, particularly under conditions of increased mechanical load. researchgate.net Long-term studies in animal models are needed to fully elucidate the complex and sometimes contradictory roles of HIF in the cardiovascular system.